![molecular formula C20H21ClN2O4 B2379790 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921586-52-9](/img/structure/B2379790.png)
5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide” is a chemical compound with the molecular formula C20H21ClN2O4 and a molecular weight of 388.851. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that similar compounds have been synthesized and used as intermediates in the synthesis of other complex molecules2.Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C20H21ClN2O41. The structure includes a benzamide group, a methoxy group, and a tetrahydrobenzo[b][1,4]oxazepin group, which is a seven-membered heterocyclic compound containing oxygen and nitrogen1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds have been known to undergo various chemical reactions, including regiospecific 1,3-dipolar cycloaddition reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. However, the molecular weight is reported to be 388.851.Applications De Recherche Scientifique
Antiproliferative Effects on Cancer Cells 5-Chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has been investigated for its potential antiproliferative activities against cancer cells. A study by Kim et al. (2011) synthesized analogs of this compound and tested their activities against A375P melanoma cell line and U937 hematopoietic cell line. Some compounds exhibited competitive antiproliferative activities and were identified as potent and selective Raf kinases inhibitors (Kim et al., 2011).
Serotonin-3 (5-HT3) Receptor Antagonists Research into 2-alkoxy-4-amino-5-chlorobenzamide derivatives, related to the chemical structure of interest, has shown their potential as serotonin-3 (5-HT3) receptor antagonists. Studies by Harada et al. (1995) and Kuroita et al. (1996) focused on derivatives bearing heteroalicyclic rings and found potent 5-HT3 receptor antagonistic activity, which could have implications for treatments involving serotonin receptors (Harada et al., 1995); (Kuroita et al., 1996).
Synthesis of Related Heterocyclic Compounds The compound's structure has been used as a basis for synthesizing various heterocyclic compounds. Research by Bremner et al. (1984) explored the synthesis of 5-aryl-1,4-benzoxazepine and 6-phenyl-2H-1,5-benzoxazocine derivatives, illustrating the versatility of this molecular framework in creating diverse chemical structures for further pharmacological study (Bremner et al., 1984).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, it should be handled with appropriate safety measures.
Orientations Futures
The future directions for this compound are not specified in the search results. However, given its complex structure, it could potentially be of interest in various areas of research.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-20(2)11-27-17-8-6-13(10-15(17)23(3)19(20)25)22-18(24)14-9-12(21)5-7-16(14)26-4/h5-10H,11H2,1-4H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRQSLJJKVIMJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

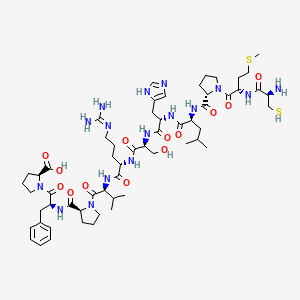
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2379709.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2379710.png)
![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2379711.png)
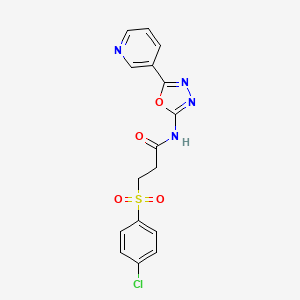
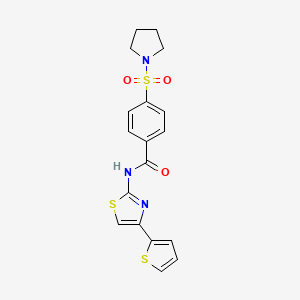
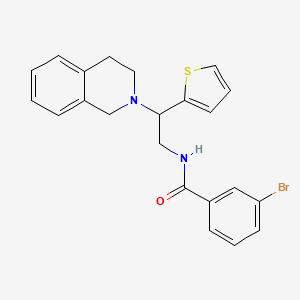
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2379717.png)
![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2379721.png)
![1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2379725.png)
![(2S,3R,4R,5S)-1-{[4-(benzyloxy)phenyl]methyl}-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B2379727.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2379728.png)
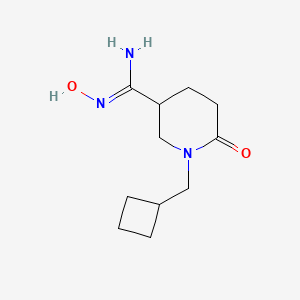
![2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide](/img/structure/B2379730.png)